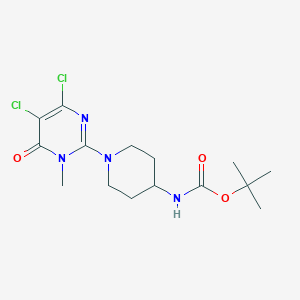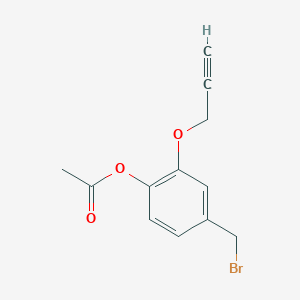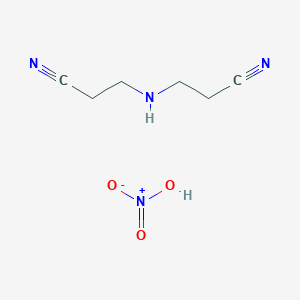
Tert-butyl (1-(4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperidinyl group, and a carbamic acid ester. Its chemical properties and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidinyl intermediate reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidinyl and piperidinyl derivatives, such as dichloroanilines . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H22Cl2N4O3 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(4,5-dichloro-1-methyl-6-oxopyrimidin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O3/c1-15(2,3)24-14(23)18-9-5-7-21(8-6-9)13-19-11(17)10(16)12(22)20(13)4/h9H,5-8H2,1-4H3,(H,18,23) |
InChI 键 |
VKFSJQIUOMNAFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=C(C(=O)N2C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)



![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)

